3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with nitrogen bases
Mode of Action
The compound, similar to other substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitriles, reacts differently with nitrogen bases having different numbers of labile hydrogen atoms . Treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the ozaxole ring remaining unchanged . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .
Biochemical Pathways
It’s known that the compound can undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . These derivatives can be converted into substituted pyrazolo[1,5-a]pyrimidines , which may affect various biochemical pathways.
Result of Action
It’s known that the compound can undergo various reactions to form new derivatives , which may have different molecular and cellular effects.
Action Environment
It’s known that the compound can react differently with nitrogen bases having different numbers of labile hydrogen atoms , suggesting that its action may be influenced by the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include hydrazine, acetic acid, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid furan-2-ylmethylene-hydrazide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid thiophen-2-ylmethylene-hydrazide
- 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-yl-3-isopropylurea .
Uniqueness
What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups and rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-5-6-18(30-4)19(13-15)31(28,29)26-11-9-25(10-12-26)20-7-8-21(23-22-20)27-17(3)14-16(2)24-27/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECGIALKWDBHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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